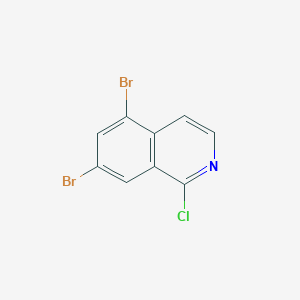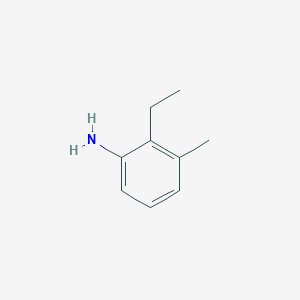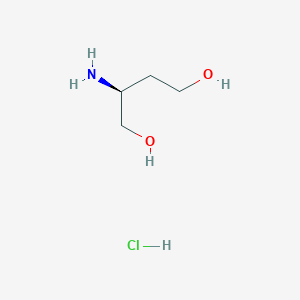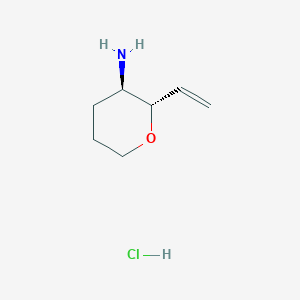
3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-754807 and is a potent inhibitor of insulin-like growth factor 1 receptor (IGF-1R).
Mécanisme D'action
The mechanism of action of 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide involves the inhibition of the IGF-1R pathway. This pathway plays a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting this pathway, 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide have been extensively studied. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the levels of IGF-1R and downstream signaling molecules such as AKT and ERK. In addition, 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide in lab experiments is its potent inhibitory activity against IGF-1R. This compound is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for the research on 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide. One potential direction is to investigate the use of this compound in combination with other cancer therapies such as chemotherapy and radiation therapy. Another direction is to explore the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide is a promising compound with potential applications in cancer research and the treatment of neurodegenerative diseases. Its potent inhibitory activity against IGF-1R makes it a valuable tool for studying the IGF-1R pathway and its role in disease. Further studies are needed to determine the optimal dosage, administration route, and long-term safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide involves the reaction of 5-bromo-2-chlorobenzonitrile with N-cyanomethyl-N-methylacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with isopropylmagnesium bromide to obtain the final product.
Applications De Recherche Scientifique
3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the IGF-1R pathway. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-bromo-N-(cyanomethyl)-5-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-9(2)16(5-4-15)13(17)11-6-10(3)7-12(14)8-11/h6-9H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMXRUQKNPCYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(CC#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dichlorobenzamide](/img/structure/B2925003.png)
![5-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2925004.png)
![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)